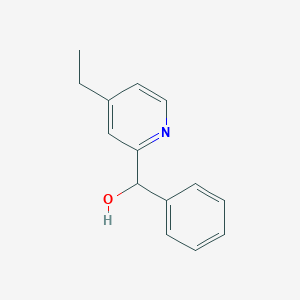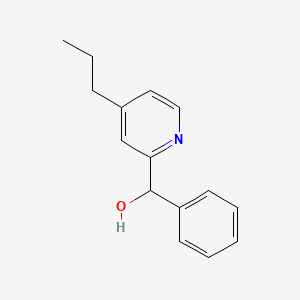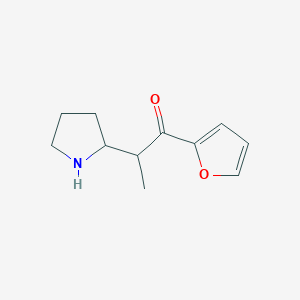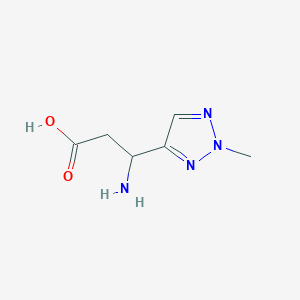
(4-Ethylpyridin-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethylpyridin-2-yl)(phenyl)methanol is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of (4-Ethylpyridin-2-yl)(phenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylpyridine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(4-Ethylpyridin-2-yl)(phenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions can convert it back to the alcohol form using reducing agents like lithium aluminum hydride. Substitution reactions can occur at the pyridine ring, where electrophilic aromatic substitution can introduce different substituents, altering the compound’s properties and reactivity .
Wissenschaftliche Forschungsanwendungen
(4-Ethylpyridin-2-yl)(phenyl)methanol has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, it finds use in the industry as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of (4-Ethylpyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ion it coordinates with .
Vergleich Mit ähnlichen Verbindungen
(4-Ethylpyridin-2-yl)(phenyl)methanol can be compared with other similar compounds, such as (4-ethylpyridin-2-yl)methanol and phenyl(pyridin-2-yl)methanol While these compounds share a similar pyridine core, the presence of different substituents can significantly alter their chemical and physical propertiesPhenyl(pyridin-2-yl)methanol, on the other hand, has a phenyl group but lacks the ethyl group, leading to differences in steric and electronic effects .
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
(4-ethylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C14H15NO/c1-2-11-8-9-15-13(10-11)14(16)12-6-4-3-5-7-12/h3-10,14,16H,2H2,1H3 |
InChI-Schlüssel |
YASASHHTEGIIEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13081380.png)


![tert-Butyl 1'-benzylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B13081411.png)
![Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13081413.png)








